tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Chiral resolution Enantioselective synthesis Stereochemistry

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate (CAS 1932109-72-2) is a chiral, Boc-protected 3-amino-5,5-difluoropiperidine derivative. The compound features a single (S)-configured stereocenter at the C3 position of the piperidine ring and a gem-difluoro substitution at the C5 position.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26
CAS No. 1932109-72-2
Cat. No. B3112912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
CAS1932109-72-2
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CNC1)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1
InChIKeyNZEASWFMIYVAAZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate (CAS 1932109-72-2): A Chiral, gem-Difluorinated Piperidine Building Block for Stereochemically Defined Lead Optimization


tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate (CAS 1932109-72-2) is a chiral, Boc-protected 3-amino-5,5-difluoropiperidine derivative . The compound features a single (S)-configured stereocenter at the C3 position of the piperidine ring and a gem-difluoro substitution at the C5 position . This combination of stereochemistry and fluorination pattern is strategically employed in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability of drug candidates [1]. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, facilitating selective functionalization in multi-step syntheses [2].

Why Generic Substitution Fails: The Interdependence of Stereochemistry and gem-Difluoro Substitution in 3-Amino-5,5-difluoropiperidines Precludes Simple Analog Swapping for tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate


In-class piperidine building blocks cannot be casually interchanged with tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate, because the (S)-stereochemistry at C3 and the gem-difluoro motif at C5 are not independent variables. Systematic studies have demonstrated that fluorine substituents on the piperidine ring decrease the pKa of the adjacent amine and modulate lipophilicity in a stereochemistry-dependent manner [1]. The relative configuration of the fluorine atoms with respect to the C3 amino group influences conformational equilibria, which in turn affects basicity, lipophilicity (logD), and metabolic stability [2]. The presence of the Boc protecting group further distinguishes this compound from the unprotected amine, altering solubility, reactivity, and compatibility with downstream synthetic protocols. Consequently, replacing the (S)-Boc-5,5-difluoro derivative with its (R)-enantiomer, racemate, des-fluoro analog, or unprotected amine risks altering the pharmacokinetic profile, target binding, or synthetic efficiency of the final compound.

Quantitative Evidence Guide: Documenting the Differential Profile of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate Against Its Closest Analogs


Stereochemical Identity: The (S)-Enantiomer of 3-(Boc-amino)-5,5-difluoropiperidine Confers Defined Chirality, Distinguished from the (R)-Enantiomer and Racemate

The target compound is the single (S)-enantiomer of 3-(Boc-amino)-5,5-difluoropiperidine. The (R)-enantiomer (CAS not assigned for the Boc form; free (R)-amine is CAS 2580094-38-6) and the racemate (CAS 1303973-94-5) are commercially available alternatives. For procurement, selection of the (S)-enantiomer (CAS 1932109-72-2) is essential when downstream biological targets exhibit stereospecific binding. The Orliac et al. (2014) study on 3-amino-5,5-difluoropiperidines demonstrated that stereochemistry, while having a small effect on pKa, influences conformational preferences and intermolecular interactions [1].

Chiral resolution Enantioselective synthesis Stereochemistry

pKa Modulation: gem-Difluoro Substitution at C5 Lowers the Basicity of the Piperidine Nitrogen Relative to the Non-Fluorinated Analog

The 5,5-difluoro substitution in the target compound's scaffold reduces the basicity of the piperidine nitrogen compared to the non-fluorinated 3-aminopiperidine. While exact pKa values for the Boc-protected form are not directly reported, the Orliac et al. (2014) study established that introduction of fluorine atoms decreases the pKa of 3-aminopiperidines [1]. The Melnykov et al. (2023) study further confirmed that gem-difluorination of saturated heterocyclic amines reduces basicity (pKa) while modulating lipophilicity (LogP) and retaining metabolic stability in nearly all cases [2]. The Boc group further modulates amine reactivity by converting the basic amine into a carbamate, which is non-basic under physiological conditions.

Basicity tuning pKa modulation Fluorine effects

Lipophilicity and Metabolic Stability: The 5,5-Difluoro Motif Retains Favorable Microsomal Stability While Modulating logD Compared to Mono-Fluoro and Non-Fluorinated Analogs

The Melnykov et al. (2023) systematic study demonstrated that difluorinated saturated heterocyclic amines, including 5,5-difluoropiperidine derivatives, exhibit high intrinsic microsomal stability (with a single exception of 3,3-difluoroazetidine) [1]. This contrasts with the common concern that fluorination might increase metabolic liability. The study also showed that both pKa and LogP are affected by conformational preferences, with cis-3,5-difluoropiperidine displaying a 'Janus face' (facially polarized) character and unusually high hydrophilicity due to a diaxial conformation [1]. The Orliac et al. (2014) study further confirmed that fluorine atoms modulate the lipophilicity (logD) of 3-aminopiperidines [2].

Lipophilicity Metabolic stability Intrinsic clearance

Regioisomeric Differentiation: 5,5-Difluoro Substitution Offers Distinct Conformational and Electronic Properties Compared to 4,4-Difluoro or 3,3-Difluoro Piperidine Regioisomers

The target compound bears fluorine atoms at the 5-position, which is distinct from the more common 4,4-difluoropiperidine (CAS 21987-29-1) and 3,3-difluoropiperidine (CAS 363179-66-2) scaffolds. The 5-position fluorination places the gem-difluoro group distal to the ring nitrogen, resulting in different conformational equilibria and electronic effects compared to 4,4- or 3,3-difluoro substitution. Melnykov et al. (2023) specifically highlighted that cis-3,5-difluoropiperidine adopts a diaxial conformation leading to a 'Janus face' phenotype with unusually high hydrophilicity, a property not observed for 4,4-difluoro or 3,3-difluoro regioisomers [1]. The Orliac et al. (2014) study confirmed that the relative stereochemistry of fluorine atoms with respect to the C3 amino group affects pKa via conformational modifications [2].

Regioisomer comparison Conformational analysis Fluorine positional effects

Boc Protection: The tert-Butyl Carbamate Group Enables Orthogonal Deprotection Chemistry Distinct from Unprotected 3-Amino-5,5-difluoropiperidine

The Boc protecting group on tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting other functional groups. This contrasts with the unprotected (S)-5,5-difluoropiperidin-3-amine (CAS 2580114-26-5), which would be directly reactive and incompatible with many multi-step synthetic sequences. The Boc group also increases the molecular weight and modulates solubility, facilitating purification and handling [1]. The protected form is the preferred starting material for solid-phase peptide synthesis and other orthogonal protection strategies.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Application Scenarios for tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate Based on Quantitative Differentiation Evidence


Stereospecific Kinase Inhibitor Lead Optimization Requiring Defined (S)-Chirality at the Piperidine C3 Position

When a kinase inhibitor pharmacophore requires a 3-aminopiperidine moiety with defined (S)-stereochemistry for optimal ATP-binding pocket complementarity, tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate provides the required enantiopure building block [1]. The 5,5-difluoro substitution concurrently reduces amine basicity, potentially mitigating hERG-related cardiotoxicity risks while retaining metabolic stability [2]. The Boc group allows incorporation into the synthetic sequence without undesired side reactions.

CNS-Penetrant Drug Candidates Exploiting Reduced Basicity and Favorable Lipophilicity of the 5,5-Difluoro Motif

For CNS targets where blood-brain barrier penetration is required, the 5,5-difluoro substitution on the piperidine scaffold lowers the pKa of the amine, reducing the fraction of positively charged species at physiological pH and improving passive membrane permeability [1]. The Orliac et al. (2014) study demonstrated that fluorine atoms on the 3-aminopiperidine core modulate both basicity and lipophilicity, key determinants of CNS drug-likeness [2]. The (S)-enantiomer ensures stereospecific interactions with chiral CNS targets.

Protease Inhibitor Development Leveraging the Conformational Rigidity of the 5,5-Difluoro Scaffold

The gem-difluoro group at the 5-position introduces conformational constraints that can pre-organize the piperidine ring into a bioactive conformation, enhancing binding affinity to protease active sites [1]. The Boc-protected (S)-enantiomer is particularly suited for incorporation into peptidomimetic protease inhibitors, where the 3-amino group serves as a key hydrogen-bonding anchor and the 5,5-difluoro motif provides metabolic shielding against oxidative degradation [2].

DGAT2 or Metabolic Disease Target Programs Utilizing 5,5-Difluoropiperidine-Containing Inhibitors with Demonstrated Potency

Patent literature (e.g., US11065249, US11471458) describes 5,5-difluoropiperidin-3-yl carboxamide derivatives as DGAT2 inhibitors with IC₅₀ values of 230 nM, indicating that the 5,5-difluoropiperidine scaffold is productive for this metabolic disease target [1]. For medicinal chemistry teams pursuing DGAT2 or related acyltransferase targets, tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate serves as the key protected intermediate for synthesizing and optimizing this chemotype.

Quote Request

Request a Quote for tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.